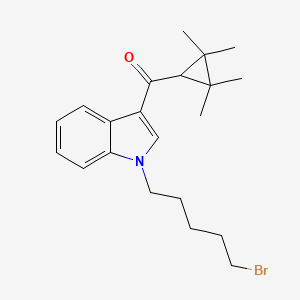

N-(5-Bromopentyl) UR-144

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWSXAZQMCDEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014180 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-26-5 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-BROMOPENTYL) UR-144 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Classification of N 5 Bromopentyl Ur 144

Systematic IUPAC Nomenclature and Common Synonyms

N-(5-Bromopentyl) UR-144 is chemically identified by its systematic IUPAC name: [1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone. nih.govswgdrug.org This formal name precisely describes the molecular structure of the compound.

In scientific literature and chemical databases, it is also referred to by several synonyms. The most common of these is UR-144 N-(5-bromopentyl) analog. swgdrug.orgcaymanchem.com Other identifiers include 5-bromo-UR-144 and its CAS Number, 1628690-26-5. nih.govcaymanchem.com

| Identifier Type | Identifier |

| Systematic IUPAC Name | [1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone nih.govswgdrug.org |

| Common Synonym | UR-144 N-(5-bromopentyl) analog swgdrug.orgcaymanchem.com |

| Other Synonym | 5-bromo-UR-144 caymanchem.com |

| CAS Number | 1628690-26-5 nih.gov |

Structural Class and Core Chemical Scaffold Characteristics

This compound belongs to the structural class of synthetic cannabinoids. nih.gov More specifically, it is classified as a tetramethylcyclopropyl indole (B1671886). nih.gov The core chemical scaffold of this compound is characterized by an indole ring system. nih.gov This indole core is substituted at the N1 position with a 5-bromopentyl chain and at the 3-position with a 2,2,3,3-tetramethylcyclopropylmethanone group. nih.govnih.gov This structural framework is a common feature among a number of synthetic cannabinoids.

The key components of its structure are:

Indole Ring: A bicyclic aromatic structure containing a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. nih.gov

N1-Substituent: A five-carbon alkyl chain (pentyl) with a bromine atom at the terminal position. nih.gov

3-Position Substituent: A ketone group linking the indole ring to a tetramethylcyclopropyl ring. nih.gov

Molecular Formula and Atomic Composition

The molecular formula for this compound is C21H28BrNO. nih.gov This formula indicates that a single molecule of the compound is composed of 21 carbon atoms, 28 hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The monoisotopic mass of the compound is 389.135428 g/mol . epa.gov

A deuterated version, this compound-d5, is also available for research purposes, with a molecular formula of C21H23D5BrNO. usbio.net

| Property | Value |

| Molecular Formula | C21H28BrNO nih.gov |

| Average Mass | 390.365 g/mol epa.gov |

| Monoisotopic Mass | 389.135428 g/mol epa.gov |

Analog Relationships to Parent Compound UR-144

This compound is an analog of the parent compound UR-144. caymanchem.com The defining difference between the two is the presence of a bromine atom on the terminal carbon of the N-pentyl chain in this compound. caymanchem.comlabscoop.com UR-144 itself is a potent synthetic cannabinoid that shows preferential binding to the peripheral CB2 receptor over the central CB1 receptor. caymanchem.comglpbio.com

The modification of the pentyl chain with a halogen, such as bromine in this case or chlorine in the case of UR-144 N-(5-chloropentyl) analog, is a common practice in the development of synthetic cannabinoid analogs. ontosight.aicaymanchem.com While such modifications can sometimes have little effect on the receptor affinities of certain classes of cannabinoids, the specific activity of this compound has not been extensively characterized in published literature. caymanchem.comlabscoop.com Other analogs of UR-144 include those with alterations to the alkyl chain length, such as UR-144 N-heptyl analog, or the introduction of other functional groups, like in UR-144 N-(5-hydroxypentyl) metabolite. glpbio.comnih.gov

Synthetic Methodologies and Precursor Compound Chemistry

General Synthetic Routes for Indole-3-ylcarbonyl-Substituted Cyclopropyl (B3062369) Compounds

The foundational step in synthesizing N-(5-Bromopentyl) UR-144 is the construction of its parent indole (B1671886) structure, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This is typically achieved through a Friedel-Crafts acylation reaction. In this process, an indole is treated with an acylating agent, in this case, 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst. organic-chemistry.org This method selectively introduces the tetramethylcyclopropylcarbonyl group at the C3 position of the indole ring, which is the most nucleophilic site. nih.gov

Alternative strategies for creating the substituted indole nucleus exist, with the Fischer indole synthesis being one of the most classic and versatile methods. tcichemicals.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. wikipedia.org While highly effective for a wide range of substituted indoles, its efficiency can be hindered by the availability of the specific arylhydrazine precursors or by certain substitution patterns that may cause the reaction to fail. rsc.orgnih.gov

The general synthetic pathway can be visualized as two main stages:

Formation of the Indole Core : Synthesizing the basic indole ring, which may already possess certain substituents.

Acylation at C3 : Introducing the 2,2,3,3-tetramethylcyclopropylmethanone group onto the 3-position of the pre-formed indole ring.

These routes provide a reliable framework for obtaining the key precursor necessary for the final N-alkylation step.

Specific Considerations for the N-Alkylation with Bromopentyl Moieties

The final step in the synthesis of this compound is the N-alkylation of the precursor (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This reaction attaches the 5-bromopentyl chain to the nitrogen atom of the indole ring.

The standard procedure for N-alkylation of indoles involves deprotonation of the indole nitrogen using a strong base, followed by the introduction of an alkylating agent. google.com A common combination of reagents for this purpose is sodium hydride (NaH) as the base and a solvent such as N,N-dimethylformamide (DMF). The indole is first treated with NaH to form a highly nucleophilic indole anion. Subsequently, an excess of 1,5-dibromopentane is added to the reaction mixture. The indole anion then attacks one of the carbon-bromine bonds of the 1,5-dibromopentane, forming the N-C bond and displacing a bromide ion. Using an excess of the dihaloalkane is crucial to minimize the competing reaction where a second indole molecule could react with the other end of the pentyl chain.

Key factors influencing the success and selectivity of the N-alkylation include:

Choice of Base : Strong bases like sodium hydride are effective for generating the indole anion.

Solvent : Aprotic polar solvents like DMF are typically used to dissolve the reagents and facilitate the reaction. google.com

Reaction Temperature : Temperature can influence the selectivity between N-alkylation and potential C-alkylation, although N-alkylation is generally favored for indoles. nih.gov

Stoichiometry : The molar ratio of the base and the alkylating agent relative to the indole substrate is optimized to maximize yield and minimize side products. google.com

| Parameter | Typical Reagent/Condition | Purpose |

|---|---|---|

| Indole Substrate | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | The core structure to be alkylated. |

| Base | Sodium Hydride (NaH) | Deprotonates the indole nitrogen to form a nucleophilic anion. |

| Alkylating Agent | 1,5-Dibromopentane | Provides the 5-bromopentyl chain. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent to facilitate the reaction. google.com |

| Temperature | Room Temperature to mild heating (e.g., 80-100°C) | To control reaction rate and selectivity. |

Characterization and Purity Assessment of Synthetic Intermediates

Throughout the synthesis of this compound, rigorous characterization and purity assessment of all intermediates and the final product are essential. A suite of analytical techniques is employed to confirm the chemical structure and quantify the purity of the synthesized compounds.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are primary tools for determining the molecular structure. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous verification of the compound's framework, including the successful acylation at the C3 position and N-alkylation. google.com

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the compounds and to analyze their fragmentation patterns. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the final compound and intermediates. By comparing the peak area of the target compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained.

Gas Chromatography (GC) : Often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, GC is used to separate volatile compounds and assess purity.

These analytical methods are crucial for ensuring the identity and quality of the synthesized material, which is a prerequisite for its use in research applications.

| Technique | Abbreviation | Primary Application |

|---|---|---|

| Nuclear Magnetic Resonance | NMR | Detailed structural elucidation of molecules. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds, determination of molecular weight. rsc.org |

| High-Performance Liquid Chromatography | HPLC | Quantification of compound purity and separation of non-volatile mixtures. |

| High-Resolution Mass Spectrometry | HRMS | Precise determination of molecular weight and elemental formula. |

Scalability and Efficiency of Synthetic Pathways for Research Material Production

The production of this compound for research purposes requires synthetic pathways that are not only reliable but also scalable and efficient. Scalability refers to the ability to increase the production volume without significant loss of yield or purity, while efficiency relates to factors like cost, reaction time, and environmental impact.

Key considerations for scalable synthesis include:

Reagent Availability and Cost : The starting materials and reagents should be commercially available and affordable, especially for larger-scale production.

Reaction Conditions : Reactions that proceed under mild conditions (e.g., lower temperatures and pressures) are generally safer, less energy-intensive, and easier to scale up.

Purification : The purification methods, such as column chromatography or recrystallization, must be effective and practical for larger quantities of material. Chromatographic purifications can become a bottleneck in large-scale synthesis.

Process Optimization : One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency by reducing solvent waste and handling time.

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Definitive Structural Confirmation

A combination of spectroscopic methods provides an unambiguous determination of the molecular structure of N-(5-Bromopentyl) UR-144.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. For this compound, samples are typically prepared by dissolving the analyte in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as an internal reference standard. swgdrug.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include signals for the aromatic protons on the indole (B1671886) ring, the protons of the pentyl chain, and the protons of the tetramethylcyclopropyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and neighboring protons for each site.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Characteristic signals would be observed for the carbonyl carbon, the carbons of the indole ring system, the aliphatic carbons of the pentyl chain, and the carbons of the tetramethylcyclopropyl moiety.

A detailed analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

Interactive Data Table: Predicted NMR Data for this compound

Note: The following table represents predicted and generalized data based on the known structure. Actual experimental values may vary slightly.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| Indole N-CH₂ | ~4.2 | ~45 |

| Pentyl Chain CH₂ | 1.3 - 2.0 | 25 - 35 |

| CH₂-Br | ~3.4 | ~33 |

| Cyclopropyl (B3062369) CH | ~2.5 | ~30 |

| Cyclopropyl CH₃ | 1.0 - 1.3 | 15 - 25 |

| Carbonyl Carbon (C=O) | - | ~195 |

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. ulisboa.pt For this compound, with a molecular formula of C₂₁H₂₈BrNO, the expected monoisotopic mass is 389.13543 Da. nih.govepa.gov HRMS analysis, often coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), can confirm this exact mass, differentiating it from other compounds with the same nominal mass. oup.comscispace.com

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation for this compound includes the loss of the bromopentyl chain. nih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 292, with other significant peaks at m/z 294 and 144. nih.gov

Interactive Data Table: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈BrNO | swgdrug.orgnih.govcaymanchem.com |

| Monoisotopic Mass | 389.13543 Da | nih.govepa.gov |

| Top Peak (m/z) | 292 | nih.gov |

| Second Highest Peak (m/z) | 294 | nih.gov |

| Third Highest Peak (m/z) | 144 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands. swgdrug.org A strong, sharp absorption peak is expected in the range of 1670-1780 cm⁻¹ corresponding to the carbonyl (C=O) group stretch. libretexts.org Aromatic C-H stretching vibrations from the indole ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pentyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1670 - 1780 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1300 - 1400 |

| C-Br Stretch | 500 - 600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. researchgate.netmsu.edu A chromophore is the part of a molecule responsible for its color. researchgate.net The indole ring system in this compound acts as a chromophore. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the indole nucleus. caymanchem.com For instance, the precursor (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone shows λmax values at 212, 242, and 297 nm. caymanchem.com The N-alkylation with the bromopentyl chain is not expected to significantly shift these primary absorption bands. A supplier reports λmax values for this compound at 217, 246, and 304 nm. caymanchem.com

Chromatographic and Electrophoretic Purity Assessment Techniques

To ensure the identity and purity of a sample, chromatographic and electrophoretic techniques are employed. Gas chromatography (GC) and liquid chromatography (LC) are commonly used to separate the compound from any impurities or byproducts. thermofisher.comark-tdm.com When coupled with mass spectrometry (GC-MS or LC-MS/MS), these methods provide a powerful tool for both separation and identification. oup.comthermofisher.comark-tdm.com A purity of ≥98% is often reported for analytical reference standards of this compound. caymanchem.com

Analysis of Thermally Induced Rearrangement Products

A notable characteristic of synthetic cannabinoids containing a tetramethylcyclopropyl ring, such as UR-144 and its analogs, is their susceptibility to thermal rearrangement. drugsandalcohol.ie When subjected to the high temperatures of a GC injection port, the cyclopropyl ring can undergo opening, leading to the formation of a thermodynamic product with a 2,3,3-trimethyl-1-butene (B165516) side chain. drugsandalcohol.ie Analysis of this compound by GC-MS often shows a major peak for the parent compound and a minor, slightly later-eluting peak corresponding to this thermally induced rearrangement product. swgdrug.org One report documented the retention time of this compound at 18.369 minutes and its rearrangement product at 18.594 minutes. swgdrug.org This phenomenon is an important consideration when analyzing these compounds by GC-based methods.

Pharmacological Investigations: Receptor Binding and Cellular Mechanisms

In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Affinities

Specific binding affinity values (Ki) for N-(5-Bromopentyl) UR-144 at cannabinoid receptors are not extensively reported in peer-reviewed literature, with some sources noting that the activity of this specific compound has not been fully examined. caymanchem.comlabscoop.com However, the affinity of its parent compound, UR-144, is well-characterized and provides a crucial reference point. UR-144 demonstrates significant selectivity for the peripheral CB2 receptor over the central CB1 receptor. caymanchem.comglpbio.com

Published data for UR-144 shows a binding affinity (Ki) of 150 nM for the CB1 receptor and 1.8 nM for the CB2 receptor. caymanchem.comglpbio.com This represents an 83-fold selectivity for CB2. The addition of a halogen, such as the bromine atom in this compound, is a common modification in synthetic cannabinoids. For instance, the terminal fluorination of UR-144 to create XLR-11 (5F-UR-144) is known to increase potency at the CB1 receptor. nih.gov While this suggests that the bromination could alter receptor affinity compared to UR-144, specific Ki values for the bromo-analog are not available for a direct comparison.

Agonist, Antagonist, and Inverse Agonist Activity at Cannabinoid Receptors

This compound is presumed to function as a cannabinoid receptor agonist, consistent with the activity of other synthetic cannabinoids in this structural class. ontosight.ainih.gov Its parent compound, UR-144, is identified as a selective full agonist at the CB2 receptor. wikipedia.org In functional assays, UR-144 demonstrated EC₅₀ values of 421 nM at human CB1 receptors and 72 nM at human CB2 receptors, confirming its higher potency at CB2. wikipedia.org

While direct functional assay data for this compound is scarce, it is expected to mimic the agonist activity of UR-144. nih.gov The key difference would lie in its potency and efficacy at each receptor, which would be influenced by the terminal bromine atom on the pentyl chain. Without specific EC₅₀ or Emax values from in vitro functional assays, its precise profile as a full, partial, or biased agonist remains to be definitively characterized.

Receptor-Mediated Signal Transduction Pathways (e.g., G-protein coupling, β-arrestin recruitment)

Upon activation by an agonist, cannabinoid receptors initiate intracellular signaling cascades primarily through the activation of heterotrimeric G-proteins, typically of the Gi/o subtype. nih.gov This leads to downstream effects such as the inhibition of adenylyl cyclase. An alternative and distinct signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor. nih.govfrontiersin.org β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling.

Specific data on G-protein coupling for this compound is not available. However, research into the signaling pathways of various UR-144 analogs has provided insight into β-arrestin recruitment. In a study using a NanoBiT (NanoLuc Binary Technology) assay in HEK293 cells, an analog identified as "N-(5-bromopentyl)" was evaluated for its ability to recruit β-arrestin to CB1 and CB2 receptors. nih.gov The results from this assay are presented below.

| Compound | Receptor | Assay | Cell Line | Value |

|---|---|---|---|---|

| N-(5-bromopentyl) | CB1 | NanoBiT | HEK293 | 284 |

| N-(5-bromopentyl) | CB2 | NanoBiT | HEK293 | 261c |

This data indicates that the N-(5-bromopentyl) structure is capable of engaging the β-arrestin pathway at both cannabinoid receptors. The specific values relate to the assay's measurement of protein-protein interaction, providing a quantitative assessment of this signaling event.

Comparative Pharmacological Profile with UR-144 and Other Structurally Related Analogs

The pharmacology of this compound is best understood when compared to its parent compound, UR-144, and its fluorinated analog, XLR-11. UR-144 is a selective CB2 agonist, while the addition of a terminal fluorine (XLR-11) is known to enhance CB1 receptor potency. nih.govwikipedia.org The substitution with a larger bromine atom in this compound suggests a potentially different pharmacological profile, though a lack of comprehensive data for this compound limits a direct comparison.

| Compound | Parameter | CB1 Receptor | CB2 Receptor | Source |

|---|---|---|---|---|

| UR-144 | Binding Affinity (Ki) | 150 nM | 1.8 nM | caymanchem.comglpbio.com |

| Functional Activity (EC₅₀) | 421 nM | 72 nM | wikipedia.org | |

| XLR-11 (5F-UR-144) | Activity Comparison | Increased potency vs. UR-144 | Data Not Available | nih.gov |

| This compound | Binding Affinity (Ki) | Data Not Available | Data Not Available | caymanchem.comlabscoop.com |

| β-Arrestin Recruitment | Active (Value: 284) | Active (Value: 261c) | nih.gov |

This comparison highlights that while UR-144 is markedly selective for the CB2 receptor, halogenation can shift this profile. The increased CB1 potency of the fluorinated analog XLR-11 suggests that the bromine substitution in this compound would likewise significantly influence its receptor affinity and functional activity, though empirical data is needed for confirmation. nih.gov

Metabolic Profile of this compound: In Vitro and Non-Human Studies

Disclaimer: Scientific literature specifically detailing the metabolic pathways of this compound is not currently available. The following information is based on studies of the closely related parent compound, UR-144. The metabolic fate of this compound is anticipated to follow similar pathways; however, the presence of a bromine atom on the pentyl chain could introduce additional metabolic routes, such as dehalogenation, and may influence the rate and regioselectivity of the described transformations.

Metabolic Pathways and Biotransformation Studies Non Human and in Vitro Models

The biotransformation of synthetic cannabinoids is a critical area of study for understanding their pharmacological and toxicological profiles. In the absence of direct metabolic data for N-(5-Bromopentyl) UR-144, this section outlines the established metabolic pathways for the parent compound, UR-144, as determined through various in vitro and non-human models. These studies provide a predictive framework for the metabolic fate of its brominated analog.

Phase I metabolism of UR-144 primarily involves oxidative modifications designed to increase the compound's polarity, facilitating its eventual excretion.

Hydroxylation: The most prominent Phase I metabolic reaction for UR-144 is hydroxylation, occurring at multiple positions on the molecule. The pentyl chain is a primary site for this modification, leading to the formation of various monohydroxylated metabolites, including N-(2-hydroxypentyl), N-(4-hydroxypentyl), and N-(5-hydroxypentyl) derivatives. marshall.edumarshall.edu Dihydroxylation and trihydroxylation of the parent compound have also been observed. nih.govresearchgate.net

N-Dealkylation: N-dealkylation, the cleavage of the pentyl group from the indole (B1671886) nitrogen, has been identified as another metabolic pathway for UR-144. nih.govresearchgate.net

Other Oxidative Modifications: Further oxidation can lead to the formation of metabolites with aldehyde, ketone, and carboxylic acid functionalities. nih.govresearchgate.net For instance, the terminal methyl group of the pentyl chain can be oxidized to a carboxylic acid, forming UR-144 N-pentanoic acid. marshall.edu

Studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes have identified the specific isoforms responsible for the oxidative metabolism of UR-144.

CYP1A2 and CYP2C19: These enzymes also contribute to the metabolism of UR-144, although to a lesser extent than CYP3A4. nih.govku.dk The involvement of multiple CYP enzymes suggests a complex metabolic profile and a potential for drug-drug interactions with substances that induce or inhibit these enzymes. nih.govku.dknih.gov

| Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP3A4 | Major contributor, acts on the TMCP moiety | nih.govku.dknih.gov |

| CYP1A2 | Minor contributor | nih.govku.dk |

| CYP2C19 | Minor contributor | nih.govku.dk |

Following Phase I oxidation, UR-144 metabolites can undergo Phase II conjugation reactions to further increase their water solubility and facilitate elimination.

Glucuronidation: The primary Phase II pathway identified for hydroxylated metabolites of UR-144 is glucuronidation. wikipedia.org This process involves the enzymatic addition of a glucuronic acid moiety to a hydroxyl group. For example, the N-(5-hydroxypentyl) metabolite of UR-144 is known to be conjugated to form UR-144 N-(5-hydroxypentyl) β-D-glucuronide. marshall.eduuts.edu.au

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation. In vitro models are crucial for these assessments.

Human Liver Microsomes (HLM): Studies using HLM have demonstrated that UR-144 is extensively metabolized. nih.govku.dk The functionality of HLM assays is often confirmed by using UR-144 as a positive control and monitoring the formation of its known metabolites, such as the N-(5-hydroxypentyl) and N-pentanoic acid derivatives. mdpi.com

Different in vitro systems can yield varying metabolic profiles, and comparing these can provide a more comprehensive understanding of a compound's biotransformation.

Human Liver Microsomes (HLM) vs. Fungal Systems: The fungus Cunninghamella elegans has been used as a model for studying the metabolism of synthetic cannabinoids, including UR-144. nih.govresearchgate.netfrontiersin.org This fungal model is capable of producing a wide array of metabolites through hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, and N-dealkylation. nih.govresearchgate.net The metabolic pathways observed in C. elegans are largely consistent with those reported in human metabolism. nih.govresearchgate.net However, a notable difference is the absence of glucuronide conjugates in the fungal system, which instead produces glucosides. nih.govresearchgate.net Despite this limitation, C. elegans has proven effective in generating significant quantities of major human Phase I metabolites of UR-144. nih.govresearchgate.netfrontiersin.org

| Metabolite | Metabolic Pathway | In Vitro System | Reference |

|---|---|---|---|

| N-(2-hydroxypentyl) UR-144 | Hydroxylation | Human Liver Microsomes, Cunninghamella elegans | marshall.edumarshall.edu |

| N-(4-hydroxypentyl) UR-144 | Hydroxylation | Human Liver Microsomes, Cunninghamella elegans | marshall.edumarshall.edu |

| N-(5-hydroxypentyl) UR-144 | Hydroxylation | Human Liver Microsomes, Cunninghamella elegans | marshall.edumarshall.edu |

| UR-144 N-pentanoic acid | Oxidation (Carboxylation) | Human Liver Microsomes, Cunninghamella elegans | marshall.edumdpi.com |

| N-dealkylated UR-144 | N-Dealkylation | Cunninghamella elegans | nih.govresearchgate.net |

| UR-144 N-(5-hydroxypentyl) β-D-glucuronide | Glucuronidation (Phase II) | (Expected in human systems) | marshall.eduuts.edu.au |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to separating the target analyte, N-(5-Bromopentyl) UR-144, from complex matrices, which is a critical step before detection and quantification.

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of synthetic cannabinoids. mdpi.com For many of these compounds, GC-MS is the method of choice for analyzing seized drug materials. mdpi.com The thermal lability of some synthetic cannabinoids, like UR-144, is a significant consideration. During the high temperatures of GC analysis or when smoked, UR-144 can undergo pyrolysis, leading to the formation of a ring-opened alkene, which is its major pyrolysis product. nih.govnih.gov Therefore, analytical methods must be able to detect both the parent compound and its degradation products. nih.govnih.gov

In the analysis of seized powders, both UR-144 and its primary pyrolysis product have been successfully identified using GC-MS. nih.gov The mass spectra obtained through GC-MS provide characteristic fragmentation patterns that aid in identification. westmont.edu For instance, the electron impact (EI) mass spectrum of related compounds reveals specific and consistent fragmentation. westmont.edu

Liquid Chromatography (LC) with Diverse Stationary Phases

Liquid chromatography (LC) offers a powerful alternative to GC, especially for thermally unstable compounds, as it avoids high-temperature analysis. chromatographyonline.com Various LC methods have been developed for the separation of synthetic cannabinoids, employing a range of stationary phases to achieve optimal resolution.

Reverse-phase columns, such as C18, are commonly used. nih.govchromatographyonline.com These columns separate compounds based on their hydrophobicity. For example, a method using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) has been successfully used for the separation of multiple synthetic cannabinoid metabolites. nih.gov Another study demonstrated that a phenyl-hexyl column could offer different selectivity compared to a C18 column, particularly for compounds with a tetramethylcyclopropyl structure like UR-144 and its metabolites. chromatographyonline.com This difference in affinity can be exploited to resolve co-eluting interferences. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for retaining polar compounds that elute early in reverse-phase systems. nih.govafin-ts.de HILIC can be a powerful tool for separating polar metabolites of synthetic cannabinoids. chromatographyonline.comresearchgate.net Mixed-mode columns, which combine reverse-phase and ion-exchange characteristics, also provide unique selectivities for cannabinoid separation. nih.gov

Table 1: Comparison of LC Columns for Synthetic Cannabinoid Analysis

| Column Type | Principle of Separation | Advantage for this compound Analysis | Reference |

|---|---|---|---|

| C18 (Reverse-Phase) | Hydrophobic interactions | Widely used, good retention for lipophilic compounds like UR-144. | nih.govchromatographyonline.comnih.gov |

| Phenyl-Hexyl (Reverse-Phase) | Hydrophobic and π-π interactions | Offers alternative selectivity to C18, potentially resolving interferences. chromatographyonline.com | chromatographyonline.com |

| HILIC | Hydrophilic partitioning | Better retention of polar metabolites. | nih.govafin-ts.deresearchgate.net |

| Mixed-Mode (e.g., RP/Anion Exchange) | Multiple interaction modes | Provides unique and tunable selectivity for complex mixtures. nih.gov | nih.gov |

Mass Spectrometric Detection and Confirmation Strategies

Mass spectrometry (MS) is the gold standard for the detection and confirmation of synthetic cannabinoids due to its exceptional sensitivity and specificity.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying synthetic cannabinoids and their metabolites in biological matrices like blood and urine. nih.govnih.gov This method was used to identify both UR-144 and its pyrolysis product in a blood sample, with the UR-144 concentration measured at 6.1 ng/mL. nih.gov In urine analysis, LC-MS/MS is crucial for detecting the various metabolites of UR-144. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of analytes at very low concentrations, with limits of detection (LOD) often in the low nanogram per milliliter (ng/mL) range. actamedica.org For instance, a validated LC-MS/MS method for various synthetic cannabinoids, including UR-144 metabolites, achieved limits of quantitation (LOQ) between 2.19 and 3.56 ng/mL. actamedica.org Another study reported LODs for urinary metabolites of UR-144 and XLR-11 ranging from 0.05 to 0.15 ng/mL. researchgate.net The use of isotopically labeled internal standards, such as UR-144-d5, is common in quantitative methods to ensure accuracy and precision. nih.govresearchgate.net

High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight MS) for Unknown Identification

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, is indispensable for identifying novel or unknown synthetic cannabinoids. nih.govnumberanalytics.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. unodc.org This capability is critical in a landscape where new derivatives are constantly emerging. nih.gov

LC-QTOF-MS has been effectively used to analyze urine samples for metabolites of UR-144. nih.gov While the parent compound and its pyrolysis product were not detected in urine, five of their metabolites were identified based on accurate mass data. nih.gov This demonstrates the power of HRMS to elucidate the structures of metabolites without the need for reference standards. numberanalytics.comnih.gov

Fragment Ion Analysis and Diagnostic Mass Spectrometry Signatures

The analysis of fragment ions generated in the mass spectrometer provides structural information that is key to identifying specific compounds and distinguishing between isomers. In the mass spectra of UR-144 and its analogues, characteristic fragments are observed. For instance, ions with a mass-to-charge ratio (m/z) of 144 and 145 are common fragments for synthetic cannabinoids containing indole (B1671886) and indazole core groups, respectively. mdpi.com The analysis of a real urine sample positive for UR-144 by UHPLC-HRMS showed two peaks with different retention times but similar mass spectra, indicating the presence of isomers or related compounds. researchgate.net

For UR-144 and its fluorinated analog XLR-11, a common fragment ion at m/z 125 is often selected for monitoring in MS/MS methods. researchgate.net The fragmentation of the N-pentyl indole part of the molecule also produces characteristic ions. mdpi.com Detailed analysis of these fragmentation patterns allows for the creation of diagnostic signatures to confidently identify this compound and related structures in complex samples. mdpi.com

Table 2: Key Mass Spectrometric Parameters for UR-144 and Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Analytical Method | Reference |

|---|---|---|---|---|

| UR-144 | 312.0 | 125, 214 | LC-MS/MS | researchgate.net |

| UR-144-N-4-Hydroxypentyl | 328.2 | 125, 55 | LC-MS/MS | researchgate.net |

| UR-144-N-5-hydroxypentyl | 328.2 | 125, 230 | LC-MS/MS | researchgate.net |

| UR-144-N-Pentanoic acid | 342.5 | 125, 55 | LC-MS/MS | researchgate.net |

| UR-144-d5 | 317.0 | 125, 97 | LC-MS/MS (Internal Standard) | researchgate.net |

Immunoassay Development and Evaluation for Screening Purposes

Immunoassays are a critical first-line screening tool in clinical and forensic toxicology for the rapid detection of synthetic cannabinoids. These assays utilize antibodies to detect specific target analytes or structurally similar compounds in biological samples, most commonly urine. Their high throughput and ease of automation make them suitable for processing large numbers of samples. However, the ever-evolving landscape of synthetic cannabinoids presents a constant challenge, as new compounds may not be detected by existing assays. The development and rigorous evaluation of these immunoassays are paramount to ensure their effectiveness. This involves characterizing their cross-reactivity with a wide range of related substances and validating their performance.

Cross-Reactivity Profiles with Related Synthetic Cannabinoids and Metabolites

The utility of an immunoassay for synthetic cannabinoids is heavily dependent on its cross-reactivity profile. Because parent compounds are often extensively metabolized, an effective screening assay must detect not only the parent drug but also its major metabolites. Furthermore, given the structural similarities within classes of synthetic cannabinoids, an assay designed for one compound may detect others. Manufacturers of commercial immunoassay kits provide cross-reactivity data for their products.

For instance, the CEDIA UR-144/XLR-11 assay, which uses a monoclonal antibody, demonstrates varying degrees of cross-reactivity with UR-144 analogs and other synthetic cannabinoids. thermofisher.com When tested at a concentration of 100 ng/mL, this compound showed 17% cross-reactivity in this assay. thermofisher.comthermofisher.com Similarly, the ARK™ UR-144/JWH-018 Assay reports cross-reactivity for this compound. ark-tdm.comark-tdm.com Another assay showed 25% cross-reactivity for this compound at a concentration of 40 ng/mL. gtfch.org

The cross-reactivity is calculated based on the concentration of the compound required to produce a result equivalent to the assay's cutoff calibrator. A high percent cross-reactivity indicates that a lower concentration of the substance is needed to trigger a positive result. The phenomenon of a cumulative response can also occur, where the presence of multiple cross-reacting compounds, even at low individual concentrations, can collectively lead to a positive screening result. thermofisher.com

Below are tables detailing the cross-reactivity of this compound and related compounds in commercially available immunoassays.

Table 1: Cross-Reactivity of this compound in Various Immunoassays

| Immunoassay Kit | Compound | Tested Concentration (ng/mL) | Cross-Reactivity (%) | Source |

|---|---|---|---|---|

| CEDIA® UR-144/XLR-11 Assay | This compound | 100 | 17 | thermofisher.com, thermofisher.com |

| ARK™ UR-144/JWH-018 Assay | This compound | 10.0 | >100* | ark-tdm.com |

| Unspecified Immunoassay | This compound | 40 | 25 | gtfch.org |

| Randox Synthetic Cannabinoids (UR-144/XLR-11) Array | This compound | - | 5 | randoxtoxicology.com, randoxtoxicology.com |

Note: The ARK assay reports the lowest concentration causing a positive result as 10.0 ng/mL, which is equivalent to the cutoff, indicating high cross-reactivity.

Table 2: Cross-Reactivity of Related Compounds in the CEDIA® UR-144/XLR-11 Assay

| Compound | Tested Concentration (ng/mL) | % Cross-Reactivity | Source |

|---|---|---|---|

| UR-144 N-(5-hydroxypentyl) β-D-glucuronide | 5 | 240 | thermofisher.com |

| UR-144 N-(5-hydroxypentyl) | 5 | 220 | thermofisher.com |

| UR-144 N-pentanoic acid | 10 | 120 | thermofisher.com |

| XLR-11 | 15 | 100 | thermofisher.com |

| UR-144 | 20 | 55 | thermofisher.com |

| UR-144 N-(5-chloropentyl) analog | 50 | 28 | thermofisher.com |

| A-834,735 | 100 | 12 | thermofisher.com |

| UR-144 N-heptyl analog | 100 | 12 | thermofisher.com |

| JWH-018 N-pentanoic acid | 500 | 1.2 | thermofisher.com |

Method Validation Parameters (e.g., Precision, Limits of Detection, Specificity)

Validation is a crucial process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. nih.gov For immunoassay screening, key validation parameters include precision, the limit of detection (LOD), and specificity. researchgate.net

Precision: Precision measures the agreement between replicate measurements. It is typically assessed at concentrations near the assay's cutoff and is expressed as the coefficient of variation (%CV). For the CEDIA UR-144/XLR-11 assay, a qualitative precision study was conducted with samples at ±50% of the 10 ng/mL cutoff. All 60 replicates at 5 ng/mL were correctly identified as negative, and all 60 replicates at 15 ng/mL were correctly identified as positive. thermofisher.com For other synthetic cannabinoid immunoassays, intra- and inter-plate imprecision of ≤8.2% and <14.0%, respectively, have been reported. nih.gov

Limits of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. While immunoassays are primarily screening tools with a defined cutoff, the analytical sensitivity or LOD is still an important parameter. For confirmatory methods like LC-MS/MS used to validate immunoassays, LODs for synthetic cannabinoids can be as low as 0.1 to 1.0 ng/mL. oup.comoup.com An ELISA method targeting synthetic cannabinoid metabolites was validated with an empirically determined LOD of 0.5 ng/mL in urine. researchgate.net

Specificity: Specificity is the ability of the assay to exclusively measure the intended analyte. In the context of immunoassays, this is evaluated by testing for cross-reactivity with endogenous substances, other drugs, and structurally unrelated compounds. For the CEDIA UR-144/XLR-11 assay, a panel of common drugs of abuse and over-the-counter medications were tested at high concentrations and showed no significant cross-reactivity. thermofisher.com This ensures that the assay does not produce false-positive results due to the presence of other substances. However, due to the nature of immunoassays, which target a specific chemical structure, they cannot distinguish between different synthetic cannabinoids that share the same core structure, a limitation that necessitates confirmatory testing by more specific methods like mass spectrometry. thermofisher.comark-tdm.com

Table 3: Example Method Validation Parameters for a Synthetic Cannabinoid Immunoassay

| Parameter | Specification | Result | Source |

|---|---|---|---|

| Assay | CEDIA® UR-144/XLR-11 | thermofisher.com | |

| Cutoff Concentration | 10 ng/mL | - | thermofisher.com |

| Precision (Qualitative) | Negative Control (-50% cutoff) | 60/60 negative results | thermofisher.com |

| Positive Control (+50% cutoff) | 60/60 positive results | thermofisher.com | |

| Assay | ELISA (JWH-018 Metabolite) | nih.gov | |

| Linearity | 1–500 µg/L | R² > 0.99 | nih.gov |

| Intra-plate Imprecision | ≤8.2% CV | Pass | nih.gov |

| Inter-plate Imprecision | <14.0% CV | Pass | nih.gov |

| Sensitivity (at 5 µg/L cutoff) | - | 83.7% | nih.gov |

Sample Preparation Strategies for Complex Biological and Non-Biological Matrices

Effective sample preparation is a critical step in the analytical workflow for detecting this compound and other synthetic cannabinoids. nih.gov The goal is to isolate the analytes of interest from the complex matrix (e.g., blood, urine, oral fluid), remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. nih.govspringernature.com The choice of sample preparation technique depends on the matrix, the target analytes, and the analytical instrument being used.

Urine: Urine is the most common matrix for synthetic cannabinoid screening. Sample preparation can be as simple as a "dilute-and-shoot" approach for some liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where the sample is simply diluted with a buffer before injection. thermofisher.com For increased sensitivity and to remove interferences, solid-phase extraction (SPE) is frequently employed. SPE uses a solid sorbent to retain the analytes while the matrix components are washed away. nih.gov Given that many synthetic cannabinoid metabolites are excreted as glucuronide conjugates, a hydrolysis step using β-glucuronidase enzyme is often performed prior to extraction to cleave the conjugate and measure the total metabolite concentration. nih.govuoa.gr

Oral Fluid: Oral fluid is an increasingly popular alternative matrix as collection is non-invasive. Sample preparation for oral fluid often involves protein precipitation, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. oup.comnih.gov The resulting supernatant can be directly injected or further concentrated. Supported liquid extraction (SLE) is another technique used, where the sample is loaded onto a diatomaceous earth sorbent, and the analytes are eluted with a water-immiscible organic solvent. nih.gov

Blood/Serum: Blood analysis is often required in impaired driving and post-mortem cases. Due to the high protein content, protein precipitation is a common first step. Liquid-liquid extraction (LLE) or SPE are then typically used for further cleanup and concentration. shareok.orgoup.com For example, a forward alkaline extraction at pH 10.2 has been used to extract UR-144 and other synthetic cannabinoids from whole blood. shareok.orgnih.gov

Non-Biological Matrices: For herbal materials, the synthetic cannabinoids are typically extracted using an organic solvent. The solvent is then evaporated, and the residue is reconstituted in a suitable solvent for analysis. marshall.edu

Evaluation of Analytical Artifacts and Degradants During Sample Processing

The chemical structure of synthetic cannabinoids can make them susceptible to degradation or transformation during sample storage and analysis, potentially leading to the formation of analytical artifacts. This is particularly relevant for methods that use high temperatures, such as gas chromatography (GC).

For this compound, analysis by gas chromatography-mass spectrometry (GC-MS) has been shown to produce a thermally induced rearrangement product. swgdrug.org The total ion chromatogram (TIC) shows two peaks with similar mass spectra; the major peak is the parent compound, while a minor, later-eluting peak is an artifact formed in the high-temperature GC injection port. swgdrug.org This is a critical consideration for forensic chemists, as misidentification of such an artifact as a separate controlled substance could have significant legal implications.

Studies on related tetramethylcyclopropyl indole cannabinoids like UR-144 and XLR-11 have also noted the formation of multiple peaks in GC chromatograms due to thermal degradation. marshall.edu Amide-based synthetic cannabinoids can also undergo thermolytic degradation or transformation (e.g., esterification if an alcohol solvent like methanol (B129727) is used) during GC-MS analysis, which can lead to substance mischaracterization. chromatographyonline.com

In contrast, liquid chromatography (LC)-based methods, which operate at lower temperatures, are generally less prone to causing thermal degradation of these compounds. shareok.orgnih.gov Stability studies have also been conducted to evaluate the degradation of synthetic cannabinoids in biological samples under different storage conditions. For example, UR-144 was found to be relatively stable in whole blood when stored at room temperature (22°C), refrigerated (4°C), and frozen (-20°C) over a 12-week period, whereas other synthetic cannabinoids like XLR-11 showed significant degradation under ambient and refrigerated conditions. shareok.orgoup.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 5-bromo UR-144 |

| UR-144 | - |

| XLR-11 | 5-fluoro UR-144 |

| JWH-018 | - |

| JWH-073 | - |

| UR-144 N-(5-hydroxypentyl) | - |

| UR-144 N-(5-hydroxypentyl) β-D-glucuronide | - |

| UR-144 N-pentanoic acid | - |

| UR-144 N-(5-chloropentyl) analog | - |

| A-834,735 | - |

| UR-144 N-heptyl analog | - |

Research Gaps and Future Directions in N 5 Bromopentyl Ur 144 Research

Elucidation of Complete Metabolic Profiles in Diverse Experimental Models

A significant gap in the current understanding of N-(5-Bromopentyl) UR-144 is its metabolic profile. For its parent compound, UR-144, metabolic pathways have been identified and include hydroxylation, dihydroxylation, carboxylation, N-dealkylation, and the formation of ketone and aldehyde metabolites nih.govresearchgate.net. However, it is unclear how the terminal bromine atom on the pentyl chain influences these metabolic routes.

Future research must focus on identifying the phase I and phase II metabolites of this compound. The use of diverse experimental models is crucial for building a comprehensive metabolic map.

Key Research Objectives:

In Vitro Models: Incubations with human liver microsomes (HLMs) and hepatocyte cell cultures can provide initial insights into the primary metabolic pathways, such as oxidative and hydrolytic reactions uni-saarland.demdpi.com. Comparing these results with the known metabolites of UR-144 would highlight the metabolic influence of the bromo-substitution.

In Vivo Models: Animal models, such as rats, are essential for understanding the complete metabolic fate and identifying metabolites present in physiologically relevant matrices like urine and blood uni-saarland.denih.gov.

Microbial Models: The fungus Cunninghamella elegans has proven effective in mimicking the mammalian metabolism of other synthetic cannabinoids, including UR-144, and could be a valuable tool for producing reference metabolites in larger quantities nih.govresearchgate.net.

A comparative table of known UR-144 metabolic reactions and the hypothetical pathways for its bromopentyl analog is presented below.

| Metabolic Reaction | Known for UR-144 | Hypothetical for this compound |

| Hydroxylation | Yes (on pentyl chain and tetramethylcyclopropyl group) | Likely, potential for alteration in position due to bromine |

| Carboxylation | Yes (N-pentanoic acid metabolite) | Possible, leading to a brominated carboxylic acid metabolite |

| N-Dealkylation | Yes | Possible, but may be less favored than other pathways |

| Ketone/Aldehyde Formation | Yes | Possible on the cyclopropyl (B3062369) ring |

| Debromination | Not Applicable | A potential unique metabolic pathway to be investigated |

| Glucuronidation | Not extensively reported in some models | Needs investigation as a major phase II conjugation pathway |

This table is based on known metabolic pathways for UR-144 and highlights the need for empirical studies on its N-(5-bromopentyl) analog. nih.govresearchgate.net

Development of Advanced Analytical Techniques for Isomeric Discrimination

The structural complexity of synthetic cannabinoids often leads to the existence of various isomers. While specific isomers of this compound are not prominently discussed in the literature, the potential for positional isomers (e.g., bromine at a different position on the pentyl chain) exists. Advanced analytical techniques are necessary to unambiguously identify and distinguish between such isomers, which may possess different pharmacological and toxicological profiles. Future work should prioritize the development of robust analytical methods capable of isomeric discrimination, such as advanced mass spectrometry techniques and chiral chromatography.

Mechanistic Studies on Receptor Selectivity and Bias

UR-144 is known for its high affinity and selectivity for the CB2 receptor over the CB1 receptor caymanchem.comwikipedia.org. The introduction of a halogen atom can significantly alter receptor binding and functional activity. Therefore, a critical area of future research is to determine the cannabinoid receptor affinity, efficacy, and selectivity profile of this compound.

Furthermore, the concept of biased agonism—where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways)—is of growing interest in cannabinoid research nih.govacs.org. Studies on other synthetic cannabinoids have revealed compounds that exhibit significant bias, which could translate to different physiological effects acs.orgotago.ac.nz. Mechanistic studies are needed to explore whether this compound acts as a biased agonist at either cannabinoid receptor.

Recommended Research Approaches:

Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for CB1 and CB2 receptors.

Functional Assays: To measure agonist efficacy (EC50) through G-protein activation or β-arrestin recruitment assays marshall.edu. This would clarify whether it is a full, partial, or biased agonist.

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | Receptor Selectivity |

| UR-144 | 150 nM | 1.8 nM | ~83-fold for CB2 |

| This compound | Unknown | Unknown | Unknown |

This table compares the known receptor affinities of UR-144 with the current knowledge gap for this compound. caymanchem.comwikipedia.org

Synthesis of Deuterated Standards and Internal Controls for Enhanced Analytical Accuracy

Exploration of this compound as a Chemical Probe for Cannabinoid Receptor Biology

The presence of a terminal bromine atom on the N-pentyl chain offers a unique chemical handle that could be exploited for further research. This functional group makes this compound a potential candidate for development as a chemical probe to study cannabinoid receptors. If the compound demonstrates high affinity and selectivity for one receptor, the bromine atom could be replaced with or used as a reactive site to attach fluorescent tags, biotin labels, or photoaffinity labels. Such probes would be invaluable for visualizing receptor distribution in cells and tissues, studying receptor trafficking, and identifying protein-protein interactions, thereby advancing our understanding of cannabinoid receptor biology.

Q & A

Q. What analytical methods are recommended for the initial identification of UR-144 and its derivatives in forensic or research samples?

Answer: A combination of thin-layer chromatography (TLC) and qualitative chemical reactions provides preliminary identification of UR-143. For confirmatory analysis, gas chromatography with mass-selective detection (GC-MS) and flame-ionization detection (FID) are recommended. These methods enable differentiation of UR-144 from structurally similar compounds like XLR-11 by comparing retention times and fragmentation patterns . Infrared (IR) spectroscopy is also critical for functional group analysis, particularly the tetramethylcyclopropyl moiety and bromopentyl chain .

Q. How can researchers quantify UR-144 and its metabolites in biological matrices such as urine or oral fluid?

Answer: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying UR-144 metabolites (e.g., N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites) in urine or oral fluid. Hydrolysis steps (e.g., β-glucuronidase treatment) are required to release conjugated metabolites, followed by solid-phase extraction for purification. Calibration curves using deuterated internal standards (e.g., UR-1577) improve accuracy .

Q. What are the primary metabolic pathways of UR-144 in humans?

Answer: UR-144 undergoes N-alkyl side-chain hydroxylation (predominantly at the 5-position), tetramethylcyclopropyl ring opening , and indole hydroxylation . The N-(5-hydroxypentyl) metabolite is the most abundant phase I metabolite in urine, while N-pentanoic acid is a major phase II metabolite. Notably, the ring-opened isomer of UR-144 is not detected in vivo, but its hydroxylated derivatives are observed in high abundance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite abundance between in vitro and in vivo studies of UR-144?

Answer: Discrepancies often arise from differences in enzyme specificity (e.g., cytochrome P450 isoforms) and matrix effects. To address this:

- Use human liver microsomes (HLMs) for in vitro studies to mimic physiological conditions.

- Validate findings with authenticated reference standards (e.g., UR-1577 for N-(5-hydroxypentyl) metabolites) .

- Cross-validate using high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites (e.g., 4- vs. 5-hydroxypentyl isomers) .

Q. What methodological strategies distinguish UR-144 consumption from its analog XLR-11 in forensic toxicology?

Answer: Both compounds share metabolites (e.g., N-pentanoic acid), but N-(5-hydroxypentyl) metabolite is significantly more abundant in UR-144 consumers, while XLR-11 produces additional fluorinated metabolites . Analytical differentiation requires:

Q. How can researchers validate the specificity of immunoassays for UR-144 metabolites in complex biological samples?

Answer:

- Use monoclonal antibodies (e.g., CalBioreagents M859) with defined cross-reactivity profiles (e.g., 100% for N-(5-hydroxypentyl) metabolite, 80% for N-(4-hydroxypentyl)).

- Perform competitive ELISA with spiked urine samples to assess interference from structurally related compounds (e.g., AB-PINACA metabolites) .

- Confirm results with orthogonal methods like GC-MS or LC-MS/MS .

Q. What are the challenges in synthesizing and characterizing UR-144 reference standards?

Answer:

- Stereochemical purity : The tetramethylcyclopropyl group requires chiral synthesis to avoid diastereomer contamination.

- Stability : Bromopentyl derivatives are light-sensitive; store at -20°C in amber vials .

- Characterization : Use NMR (¹H/¹³C) for structural confirmation and LC-QTOF-MS for purity assessment (>95%) .

Data Contradiction and Method Validation

Q. How should researchers address conflicting reports on the detectability of UR-144’s ring-opened isomer in biological samples?

Answer: The ring-opened isomer is absent in vivo due to rapid metabolic conversion. Contradictions arise from:

- Artifacts during sample preparation (e.g., acidic hydrolysis). Mitigate by using neutral pH extraction buffers.

- Misinterpretation of HRMS data : The isomer’s theoretical mass (C21H29NO2) overlaps with hydroxylated metabolites. Use synthesized isomer standards (e.g., UR-1576) for unambiguous identification .

Q. What protocols ensure reproducibility in quantifying UR-144 metabolites across laboratories?

Answer:

- Adopt standardized hydrolysis conditions (2-hour enzymatic hydrolysis at 37°C) .

- Use certified reference materials (e.g., Lipomed UR-1577) for calibration.

- Report data in compliance with ISO/IEC 17025 guidelines , including limits of detection (LOD) and quantification (LOQ) .

Emerging Methodologies

Q. Can novel ambient ionization mass spectrometry techniques (e.g., DESI, DART) improve UR-144 detection in forensic samples?

Answer: Direct Analysis in Real Time (DART-MS) enables rapid screening of UR-144 in herbal blends without extraction, but sensitivity is lower than GC-MS. Desorption Electrospray Ionization (DESI) is promising for trace metabolite detection in hair samples, though validation against LC-MS/MS is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.